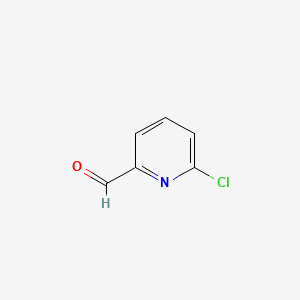

6-Chloropyridine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRLIKXVRGWTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444929 | |

| Record name | 6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54087-03-5 | |

| Record name | 6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 6-Chloropyridine-2-carbaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridine-2-carbaldehyde

Introduction

This compound, with CAS Number 54087-03-5, is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Structurally, it is a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde (formyl) group at the 2-position.[2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile intermediate in organic synthesis.[2] The presence of the electron-withdrawing chlorine atom and the reactive aldehyde group makes the molecule a key building block for constructing more complex, biologically active molecules.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, safety protocols, and synthetic utility, designed for researchers and drug development professionals.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of all scientific work. This compound is known by several synonyms, which is important to recognize when searching literature and chemical databases.

Key Identifiers:

-

IUPAC Name: this compound[4]

-

Common Synonyms: 6-Chloropicolinaldehyde, 2-Chloro-6-formylpyridine, 6-Chloro-2-pyridinecarboxaldehyde[1][2][5]

-

CAS Number: 54087-03-5[4]

-

Molecular Weight: 141.56 g/mol [1] (Computed: 141.55 g/mol [4])

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical state and solubility of a compound are critical for determining appropriate reaction conditions, purification methods, and formulation strategies. This compound is typically a white to yellow or brown crystalline powder or solid, depending on its purity.[1][2][7]

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | White to almost white powder/crystal | [2][7] |

| Melting Point | 68-71°C | [1][5][6][7] |

| Boiling Point | 219.0 ± 20.0 °C (Predicted) | [1][8] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [1][8] |

| Flash Point | 86.2 ± 21.8 °C | [7] |

| Solubility | Soluble in organic solvents | [2] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | [1] |

| XLogP3 | 1.6 | [4][7] |

The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including nucleophilic additions and condensation reactions.[2] The chlorine atom at the 6-position enhances the electrophilic character of the pyridine ring, making the compound a useful substrate in various coupling reactions and nucleophilic aromatic substitution reactions.[2] This dual reactivity is fundamental to its role as a versatile synthetic intermediate.

Analytical Characterization Workflow

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's structure.

Caption: Standard workflow for the analytical characterization of an organic compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the most characteristic absorption is the strong, sharp carbonyl (C=O) stretch of the aldehyde, which typically appears in the 1650–1750 cm⁻¹ region.[9] Other expected signals include aromatic C=C stretching bands around 1450–1600 cm⁻¹ and the C-Cl stretching vibration, which is usually found in the fingerprint region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum would show three distinct aromatic proton signals corresponding to the hydrogens on the pyridine ring. The aldehyde proton (-CHO) would appear as a highly deshielded singlet, typically downfield (>9 ppm).

-

¹³C NMR: The spectrum would display six signals: five for the aromatic carbons of the pyridine ring and one for the highly deshielded aldehyde carbonyl carbon (typically >180 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (M) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. This pattern is a definitive indicator of a monochlorinated compound. The exact mass is 140.9981414 Da.[4]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. It is classified as hazardous and requires careful management in a laboratory setting.

GHS Hazard Statements:

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] It is recommended to store under an inert atmosphere to maintain product quality.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

Caption: A simplified workflow for the safe handling and storage of chemical reagents.

Synthetic Applications

The primary value of this compound lies in its utility as a synthetic building block. Its bifunctional nature allows for sequential or tandem reactions to construct complex molecular architectures. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as fungicides and herbicides.[2][3] The aldehyde can be converted into other functional groups (e.g., amines, alcohols, acids) or used to form larger structures via reactions like the Wittig or aldol reactions, while the chloro-substituent can be displaced or used in cross-coupling reactions.

Caption: Role as a bifunctional intermediate in chemical synthesis.

Conclusion

This compound is a pivotal chemical intermediate characterized by its distinct physicochemical properties and versatile reactivity. Its structure, featuring both a reactive aldehyde and a synthetically useful chlorine substituent on a pyridine core, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, analytical profile, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 54087-03-5: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloropyridine-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 6. 6-Chloro-2-pyridinecarboxaldehyde 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. This compound | 54087-03-5 [amp.chemicalbook.com]

- 9. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Synthesis routes for 6-Chloropyridine-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 6-Chloropyridine-2-carbaldehyde

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis. Characterized by a pyridine ring bearing both a reactive aldehyde group and a chlorine substituent, this molecule serves as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] The electrophilic nature of the aldehyde allows for a multitude of transformations, including nucleophilic additions and condensations, while the chlorine atom can be displaced via nucleophilic aromatic substitution, providing a gateway to a diverse range of functionalized pyridine derivatives.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, the rationale behind procedural choices, and a comparative analysis of the most effective methodologies, grounding our discussion in established, verifiable chemical literature.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most intuitive approach involves the oxidation of the corresponding primary alcohol, (6-chloropyridin-2-yl)methanol. A second, more direct strategy targets the selective oxidation of the methyl group of the readily available precursor, 2-chloro-6-methylpyridine.

Caption: Retrosynthetic pathways to this compound.

This guide will focus on these two core strategies, presenting validated protocols for each and evaluating their respective merits in a laboratory setting.

Chapter 2: Synthesis via Oxidation of (6-Chloropyridin-2-yl)methanol

This two-step approach is arguably the most common and reliable method for preparing this compound. It hinges on the initial formation of the alcohol precursor followed by its mild oxidation. The separation of these two distinct operations allows for greater control and often leads to higher purity of the final product.

Step 1: Synthesis of the Precursor, (6-Chloropyridin-2-yl)methanol

The synthesis of the alcohol intermediate typically starts from 2-chloro-6-methylpyridine. A standard method involves a free-radical halogenation of the methyl group, followed by nucleophilic substitution to introduce the hydroxyl group.

Experimental Protocol: Synthesis of (6-Chloropyridin-2-yl)methanol

-

Chlorination: To a solution of 2-chloro-6-methylpyridine (1.0 equiv) in a suitable solvent such as carbon tetrachloride or 1,2-dichloroethane, add N-chlorosuccinimide (NCS) (1.1 equiv) and a radical initiator like benzoyl peroxide (0.05 equiv).

-

Reaction: Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the consumption of the starting material by TLC or GC. The reaction proceeds via a free-radical mechanism to form 2-chloro-6-(chloromethyl)pyridine.

-

Hydrolysis: After cooling, the reaction mixture can be carefully quenched with water. The intermediate is then hydrolyzed to the alcohol. This is often achieved by adding a mild base like sodium bicarbonate in a biphasic mixture and heating, or by using aqueous sodium hydroxide.

-

Workup and Purification: After hydrolysis, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (6-chloropyridin-2-yl)methanol is then purified by column chromatography on silica gel.

Step 2: Oxidation of (6-Chloropyridin-2-yl)methanol to the Aldehyde

The critical step is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Modern, chromium-free methods are highly preferred for their mildness, selectivity, and reduced toxicity. We will detail two of the most effective: the Dess-Martin Oxidation and the Swern Oxidation.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, fast, and neutral method for oxidizing primary alcohols to aldehydes.[2][3][4] Its high chemoselectivity makes it suitable for sensitive substrates.[3]

Caption: Experimental workflow for Dess-Martin Periodinane oxidation.

Mechanism Insight: The reaction begins with a ligand exchange between the alcohol and an acetate group on the iodine center.[3] A base (either the displaced acetate or another added base) then abstracts the proton on the carbon bearing the hydroxyl group, leading to a reductive elimination that forms the aldehyde, acetic acid, and the iodinane byproduct.[3]

Experimental Protocol: DMP Oxidation

-

Setup: To a solution of (6-chloropyridin-2-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 equiv) in one portion.[5]

-

Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

-

Workup: Upon completion, dilute the reaction with DCM and quench by pouring it into a stirred biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir vigorously until the layers are clear.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Method B: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[6][7] It is renowned for its mild conditions (very low temperature) and wide functional group tolerance.[6]

Mechanism Insight: DMSO reacts with oxalyl chloride at -78 °C to form the highly reactive chloro(dimethyl)sulfonium chloride, which decomposes to release CO and CO₂.[6][8] This species reacts with the alcohol to form a key alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon adjacent to the oxygen, forming a sulfur ylide that collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][9]

Experimental Protocol: Swern Oxidation

-

Activator Formation: In a flame-dried flask under nitrogen, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 equiv) dropwise, followed by the slow addition of anhydrous DMSO (2.5 equiv). Stir for 15 minutes.[8]

-

Alcohol Addition: Add a solution of (6-chloropyridin-2-yl)methanol (1.0 equiv) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30-45 minutes.

-

Base Addition: Add triethylamine (5.0 equiv) dropwise. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then slowly warm to room temperature.

-

Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.

-

Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography. Caution: This procedure generates volatile and malodorous dimethyl sulfide and toxic carbon monoxide, and must be performed in a well-ventilated fume hood.[6]

Comparative Analysis of Oxidation Methods

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation |

| Temperature | Room Temperature | -78 °C to Room Temperature |

| Reagents | DMP (solid) | Oxalyl Chloride (liquid), DMSO (liquid), TEA (liquid) |

| Advantages | Simple setup, neutral pH, fast reaction times, easy workup.[3][4] | Mild, metal-free, high yields, wide functional group tolerance.[6][9] |

| Disadvantages | Expensive, potentially explosive under certain conditions.[3][5] | Requires cryogenic temperatures, generates toxic CO gas and malodorous DMS.[6] |

| Typical Yields | High (often >90%) | High (often >90%) |

Chapter 3: Direct Oxidation of 2-Chloro-6-methylpyridine

This strategy offers the allure of a single-step conversion from a common starting material, bypassing the need to isolate the alcohol intermediate. The primary challenge lies in achieving selective oxidation of the methyl group without affecting the pyridine ring.

Method C: Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide is a classic reagent for the oxidation of allylic and benzylic C-H bonds to alcohols or, with excess reagent, to carbonyls. Its application to methyl-substituted heterocycles is well-documented.[10]

Mechanism Insight: The reaction is thought to proceed through an ene reaction to form an allylic seleninic acid, followed by a[3][5]-sigmatropic rearrangement. Subsequent hydrolysis of the selenium intermediate yields the desired aldehyde.

Experimental Protocol: SeO₂ Oxidation

-

Setup: In a flask equipped with a reflux condenser, add 2-chloro-6-methylpyridine (1.0 equiv), selenium dioxide (1.1-1.2 equiv), and a solvent such as dioxane or toluene with a small amount of water.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) for several hours (12-24 h). Monitor the reaction by TLC.

-

Workup: After cooling, the black selenium precipitate is removed by filtration through a pad of Celite. The filtrate is then concentrated.

-

Purification: The residue is dissolved in a suitable solvent like ethyl acetate, washed with water and brine, dried, and concentrated. The crude aldehyde is purified by column chromatography. Caution: Selenium compounds are highly toxic and appropriate personal protective equipment must be used. All waste must be handled and disposed of according to safety regulations.

Chapter 4: Product Purification and Characterization

Purification: Regardless of the synthetic route, the final product, this compound, is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. It can also be recrystallized from a suitable solvent system.

Characterization: The identity and purity of the compound can be confirmed using standard analytical techniques.

-

Appearance: White to off-white or yellow solid/powder.[1]

-

¹H NMR: The spectrum will show characteristic peaks for the aldehyde proton (~10 ppm), and three aromatic protons in the pyridine ring region (~7.5-8.0 ppm).

-

¹³C NMR: The spectrum will show the characteristic carbonyl carbon signal (~190-195 ppm) in addition to the signals for the five carbons of the pyridine ring.

-

Mass Spectrometry: Will confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

Conclusion

For the synthesis of this compound, the two-step route involving the oxidation of (6-chloropyridin-2-yl)methanol offers the highest degree of control and reproducibility.

-

For ease of use and speed on a small to medium scale, the Dess-Martin Periodinane oxidation is an excellent choice due to its operational simplicity and mild, room-temperature conditions.

-

The Swern oxidation is a powerful alternative, especially for complex molecules with sensitive functional groups, but its requirement for cryogenic temperatures and hazardous byproducts makes it more technically demanding.

-

The direct SeO₂ oxidation of 2-chloro-6-methylpyridine is the most atom-economical route but can suffer from lower yields and side reactions, and carries significant toxicity concerns.

The choice of method will ultimately depend on the specific needs of the researcher, considering factors such as scale, available equipment, cost, and safety protocols.

References

- 1. CAS 54087-03-5: this compound [cymitquimica.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

- 12. This compound | 54087-03-5 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloropyridine-2-carbaldehyde

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyridine-2-carbaldehyde (CAS No. 54087-03-5) is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity, driven by the aldehyde group and influenced by the chloro-substituted pyridine ring, makes precise structural verification paramount.[3] This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to unambiguously confirm the identity and purity of this compound. We will delve into the causality behind the spectral features, present validated protocols for data acquisition, and synthesize the data to provide a holistic structural confirmation.

Introduction: The Analytical Imperative

In any synthetic workflow, the structural integrity of starting materials and intermediates is non-negotiable. For a molecule like this compound, where isomeric variants exist, a multi-faceted analytical approach is not just best practice; it is a necessity. Relying on a single technique can lead to ambiguity. Instead, we leverage the orthogonal strengths of MS, IR, and NMR to create a comprehensive and self-validating data package. This guide outlines the standard workflow for achieving this analytical certainty.

References

An In-depth Technical Guide to the Electrophilic Character of 6-Chloropyridine-2-carbaldehyde

Introduction

6-Chloropyridine-2-carbaldehyde is a versatile bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyridine ring substituted with a chlorine atom at the 6-position and a carbaldehyde group at the 2-position, imparts a unique and potent electrophilic character to the molecule. This inherent reactivity makes it a valuable intermediate in the synthesis of a wide array of complex heterocyclic systems, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the electrophilic nature of this compound, detailing the electronic factors that govern its reactivity and offering practical, field-proven protocols for its application in key synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO | [3] |

| Molecular Weight | 141.56 g/mol | [3] |

| Appearance | White to off-white or yellow crystalline powder/solid | [3] |

| Melting Point | 68-69 °C | [3] |

| Boiling Point | 218.9 °C at 760 mmHg | [3] |

| CAS Number | 54087-03-5 | [3] |

Core Directive: Understanding the Dual Nature of Electrophilicity

The pronounced electrophilic character of this compound stems from the synergistic electronic effects of its constituent functional groups. Two primary sites of electrophilicity are present in the molecule: the carbonyl carbon of the aldehyde group and the carbon atoms of the pyridine ring, particularly those at positions 2 and 6.

Electronic Landscape of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M), which polarizes the C=N bonds and reduces the electron density on the ring carbons. This effect is most pronounced at the α (C2 and C6) and γ (C4) positions.

The presence of a chlorine atom at the 6-position further enhances the electrophilicity of the ring. Chlorine is an electronegative atom that exerts a strong -I effect, further depleting the electron density of the pyridine nucleus. This heightened electron deficiency makes the ring highly susceptible to nucleophilic attack, a cornerstone of its synthetic utility.

The Aldehyde Group: A Potent Electrophilic Center

The carbaldehyde group at the 2-position possesses a highly electrophilic carbonyl carbon due to the polarization of the C=O bond. The oxygen atom, being more electronegative, draws electron density from the carbon, rendering it susceptible to attack by a wide range of nucleophiles. This reactivity is canonical for aldehydes and is the basis for numerous classical organic transformations. The electron-withdrawing nature of the pyridine ring further amplifies the electrophilicity of the aldehyde's carbonyl carbon.

Key Synthetic Transformations Highlighting Electrophilic Character

The dual electrophilicity of this compound allows it to participate in a diverse array of chemical reactions. This section provides detailed, step-by-step methodologies for key transformations that leverage its unique reactivity.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The electron-deficient nature of the pyridine ring, exacerbated by the chlorine substituent, makes the C6 position a prime target for nucleophilic aromatic substitution. This reaction is a powerful tool for introducing a variety of functional groups, such as amines, alkoxides, and thiolates, onto the pyridine scaffold.

dot

Caption: SNAr Mechanism on this compound.

Experimental Protocol: Synthesis of 6-Aminopyridine-2-carbaldehyde

This protocol describes the displacement of the chloride with an amine, a common transformation in the synthesis of pharmaceutical intermediates.

-

Materials:

-

This compound

-

Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)

-

A pressure-rated reaction vessel (e.g., a sealed tube or autoclave)

-

Solvent (e.g., Methanol)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

-

Procedure:

-

In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol.

-

Add a solution of ammonia (e.g., 7N in Methanol, 5-10 eq) to the vessel.

-

Seal the vessel tightly and heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully vent the vessel in a fume hood to release any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 6-aminopyridine-2-carbaldehyde.

-

-

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal in TLC/LC-MS and the appearance of a new product spot are indicative of a successful reaction.

Wittig Reaction at the Aldehyde Group

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. In the case of this compound, this reaction allows for the introduction of a vinyl group at the 2-position, a valuable transformation for extending the carbon skeleton and introducing further functionality.[4]

dot

Caption: Experimental Workflow for the Wittig Reaction.

Experimental Protocol: Synthesis of 6-Chloro-2-styrylpyridine

This protocol details the reaction of this compound with benzyltriphenylphosphonium chloride to yield 6-chloro-2-styrylpyridine.[5]

-

Materials:

-

Benzyltriphenylphosphonium chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH))

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

-

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-BuLi (1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes to ensure complete ylide formation.

-

Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.

-

Workup and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

-

Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is critical as the ylide is highly reactive and sensitive to moisture and oxygen. The dropwise addition of n-BuLi at low temperatures helps to control the exothermic reaction and prevent side reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6] This reaction is particularly effective with aldehydes and is a valuable C-C bond-forming reaction.

Experimental Protocol: Synthesis of 2-(6-Chloropyridin-2-yl)methylene)malononitrile

This protocol describes the condensation of this compound with malononitrile.[7][8]

-

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Water

-

Piperidine (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add a catalytic amount of piperidine (e.g., a few drops).

-

Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

Upon completion, collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

-

-

Trustworthiness of the Protocol: This catalyst-free or minimally catalyzed reaction in an environmentally benign solvent system (ethanol/water) is a hallmark of a robust and green chemical process.[7] The high yield and selectivity often observed in Knoevenagel condensations with pyridyl aldehydes further validate this approach.

Reductive Amination

Reductive amination is a two-step process that transforms an aldehyde into an amine. It involves the initial formation of an imine or iminium ion, which is then reduced in situ by a selective reducing agent.[9][10]

dot

Caption: One-Pot Reductive Amination Workflow.

Experimental Protocol: Synthesis of N-Benzyl-1-(6-chloropyridin-2-yl)methanamine

This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.[10][11]

-

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.0-1.2 eq).

-

Stir the mixture at room temperature for a short period to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent that does not readily reduce the aldehyde starting material, making it ideal for one-pot reductive aminations.[10] The use of a non-protic solvent like DCE is preferred as NaBH(OAc)₃ is water-sensitive.[9]

Applications in Drug Development: The Case of Imatinib

The synthetic utility of this compound and its derivatives is exemplified by their use in the synthesis of complex pharmaceutical agents. For instance, a key intermediate in some synthetic routes to the anti-cancer drug Imatinib is N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. While not directly synthesized from this compound, analogous structures are often prepared using substituted pyridines as starting materials, highlighting the importance of this class of compounds in medicinal chemistry.[12][13][14][15] The electrophilic nature of chloropyridines is frequently exploited to build the complex molecular architecture of such drugs.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, owing to its pronounced electrophilic character at both the pyridine ring and the aldehyde functionality. A comprehensive understanding of the electronic factors governing its reactivity, coupled with robust and validated experimental protocols, empowers researchers to effectively utilize this reagent in the development of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The methodologies presented in this guide provide a solid foundation for the exploration and application of this valuable synthetic intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 54087-03-5: this compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. bhu.ac.in [bhu.ac.in]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. An optimized approach in the synthesis of imatinib intermediates and analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. CN102372690B - Intermediate for synthesizing imatinib and application of intermediate in imatinib synthesis - Google Patents [patents.google.com]

The Synthetic Cornerstone: A Technical Guide to 6-Chloropyridine-2-carbaldehyde

This guide provides an in-depth technical exploration of 6-Chloropyridine-2-carbaldehyde (CAS No. 54087-03-5), a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development and agrochemical science, this document elucidates the synthesis, reactivity, and applications of this versatile intermediate, grounding theoretical principles in practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 6-chloropicolinaldehyde, is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and an aldehyde group at the 2-position.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of complex molecular architectures.

The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen enhances the electrophilic character of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Simultaneously, the chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions. This dual reactivity is central to its utility in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54087-03-5 | [2][3] |

| Molecular Formula | C₆H₄ClNO | [2][3] |

| Molecular Weight | 141.56 g/mol | [2] |

| Appearance | White to yellow or brown solid/powder | [1][2] |

| Melting Point | 68-69 °C | [2] |

| Boiling Point | 219.0 ± 20.0 °C (Predicted) | [2] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | O=Cc1cccc(Cl)n1 | [1] |

| InChI | InChI=1S/C6H4ClNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | [3] |

Synthesis of this compound: A Practical Approach

The most common and industrially scalable synthesis of this compound involves the selective oxidation of its methyl precursor, 6-chloro-2-methylpyridine. This transformation is a cornerstone reaction, and the choice of oxidant is critical to achieving high yield and purity while avoiding over-oxidation to the corresponding carboxylic acid.

Preferred Synthetic Route: Oxidation with Manganese Dioxide

Oxidation using activated manganese dioxide (MnO₂) is a preferred laboratory and industrial method due to its selectivity for benzylic and allylic alcohols and aldehydes, mild reaction conditions, and the heterogeneous nature of the reagent, which simplifies workup.

Causality of Experimental Choices:

-

Reagent: Activated MnO₂ is chosen for its high selectivity in oxidizing the methyl group to an aldehyde without affecting the pyridine ring or the chloro-substituent. Its solid nature allows for easy removal by filtration post-reaction.

-

Solvent: A non-polar, high-boiling solvent like dichloromethane or chloroform is used to facilitate the reaction at a controlled temperature and to solubilize the starting material.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is the method of choice for monitoring the reaction's progress, allowing for the visualization of the consumption of the starting material and the formation of the product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-2-methylpyridine (1.0 eq.) in dichloromethane (10-15 volumes).

-

Reagent Addition: Add activated manganese dioxide (5-10 eq.) portion-wise to the stirred suspension. An excess of MnO₂ is crucial to drive the reaction to completion.

-

Reaction Execution: Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting material is fully consumed. This typically takes 24-48 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the MnO₂ and other solid residues. Wash the filter cake thoroughly with dichloromethane.

-

Purification: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate to yield the pure this compound as a solid.

Caption: Workflow for the synthesis of this compound.

Key Chemical Transformations and Reactivity

The aldehyde functionality of this compound is the primary center of its reactivity, participating in a wide array of classical organic reactions.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4][5][6] this compound readily undergoes this reaction with phosphonium ylides to form substituted 2-(alkenyl)-6-chloropyridines.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[5][6] The stereochemical outcome (E/Z selectivity) is influenced by the nature of the ylide.

Caption: Mechanism of the Wittig reaction with this compound.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise until the characteristic orange-red color of the ylide persists.

-

Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Grignard Reaction: Synthesis of Secondary Alcohols

Grignard reagents readily add to the carbonyl carbon of this compound to form secondary alcohols after an acidic workup.[7] This reaction is a fundamental C-C bond-forming transformation.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react with protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

-

Acidic Workup: The initial product of the Grignard addition is a magnesium alkoxide salt. An acidic workup (e.g., with aqueous ammonium chloride or dilute HCl) is necessary to protonate the alkoxide and yield the final alcohol product.

Experimental Protocol: Grignard Addition

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of an alkyl or aryl halide (e.g., bromobenzene, 1.1 eq.) in anhydrous diethyl ether dropwise. The reaction is typically initiated by gentle heating.

-

Aldehyde Addition: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium), cool the solution to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether dropwise.

-

Reaction and Workup: After the addition is complete, stir the reaction at room temperature for 1-2 hours. Cool the flask in an ice bath and slowly quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting secondary alcohol by column chromatography.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[8] this compound can be reacted with a primary or secondary amine to form an imine or iminium ion in situ, which is then reduced by a mild reducing agent to the corresponding amine.

Mechanistic Insight: The reaction first involves the formation of a carbinolamine, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or pyridine-borane complex, then reduces the C=N double bond.[9][10]

Caption: General workflow for the reductive amination of this compound.

Applications in Medicinal and Agrochemical Chemistry

The synthetic utility of this compound makes it a valuable intermediate in the production of a wide range of biologically active molecules.

Pharmaceutical Synthesis

This aldehyde is a key building block for various pharmaceutical agents. While specific examples directly citing this compound can be proprietary, its structural motifs are present in numerous drug candidates. For instance, the related compound, 5-chloropyridine-2-carbaldehyde, is a precursor in the synthesis of the non-benzodiazepine hypnotic agent, Zopiclone.[2][3][9][11][12] The synthetic strategies employed for Zopiclone, involving the reaction of the chloropyridyl moiety with other heterocyclic systems, are directly applicable to derivatives of this compound.

Agrochemical Synthesis

The chloropyridine scaffold is a well-established pharmacophore in many modern insecticides, particularly the neonicotinoids.[13] These compounds act as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death.[14] While 6-chloropyridin-3-yl methyl derivatives are more common in commercial neonicotinoids like imidacloprid and acetamiprid, the 6-chloro-2-pyridyl moiety offers a structurally distinct alternative for the development of new insecticidal agents with potentially different biological activities and resistance profiles.[14] The synthesis of such analogs would likely involve the transformation of the aldehyde group of this compound into a reactive handle for coupling with the appropriate N-nitroguanidine or N-cyanoamidine fragments.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Features | Interpretation |

| ¹H NMR | A singlet for the aldehydic proton (CHO) around 9.8-10.2 ppm. Three aromatic protons on the pyridine ring, exhibiting characteristic doublet and triplet splitting patterns in the 7.5-8.0 ppm region. | Confirms the presence of the aldehyde group and the substitution pattern on the pyridine ring. |

| ¹³C NMR | A resonance for the carbonyl carbon around 190-200 ppm. Resonances for the aromatic carbons in the 120-160 ppm range, with the carbon bearing the chlorine atom shifted downfield. | Confirms the presence of the carbonyl group and the carbon skeleton of the molecule. |

| FTIR | A strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹. C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. A C-Cl stretching vibration, typically in the 800-600 cm⁻¹ region. | Provides evidence for the key functional groups present in the molecule. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns often show the loss of the aldehyde proton (M-1), the formyl group (M-29), and/or the chlorine atom.[15] | Confirms the molecular weight and provides structural information through fragmentation analysis. |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[3] It can cause skin and serious eye irritation, as well as respiratory irritation.[3]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and strong acids.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemists. Its well-defined reactivity, centered on the electrophilic aldehyde and the potential for substitution at the chlorinated position, provides access to a diverse range of complex molecules. A thorough understanding of its synthesis, handling, and chemical transformations, as outlined in this guide, is crucial for leveraging its full potential in the design and development of novel pharmaceuticals and agrochemicals.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2-broMo-6-(triMethylsilyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. 2 6-DICHLOROPYRIDINE-3-CARBOXALDEHYDE(55304-73-9) 1H NMR [m.chemicalbook.com]

- 6. 2-bromo-6-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridine [myskinrecipes.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicreactions.org [organicreactions.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. 6-Chloropyridine-2-carboxamide(70593-61-2) 1H NMR [m.chemicalbook.com]

- 12. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 13. entomoljournal.com [entomoljournal.com]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloropyridine-2-carbaldehyde

This guide provides a comprehensive technical overview of 6-Chloropyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental molecular structure, conformational isomerism, and spectroscopic properties, offering insights grounded in established experimental and computational methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₄ClNO, is a substituted pyridine derivative featuring an aldehyde group at the 2-position and a chlorine atom at the 6-position.[1][2][3] This specific arrangement of functional groups imparts a unique electronic profile and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The electrophilic nature of the aldehyde carbon, combined with the electronic influence of the pyridine nitrogen and the chlorine substituent, governs its role in nucleophilic addition and condensation reactions.[1] Notably, pyridine-2-carbaldehyde derivatives are precursors to Schiff bases, which are widely used as bidentate ligands in coordination chemistry and have applications in catalysis and the development of novel therapeutic agents.[4][5] Understanding the molecule's structural and conformational landscape is therefore paramount for predicting its reactivity and designing new synthetic pathways.

| Property | Value |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.55 g/mol [2] |

| Appearance | White to yellow or brown solid/liquid[1] |

| CAS Number | 54087-03-5[3][6][7] |

| Melting Point | 68-69 °C[3][7] |

| Boiling Point | 219.0 ± 20.0 °C (Predicted)[3] |

Molecular Structure and Conformational Analysis

The core of this compound's chemistry lies in its conformational flexibility, specifically the rotation of the aldehyde group around the C2-C(aldehyde) single bond. This rotation gives rise to two principal planar conformers: the s-trans (or O,N-trans) and the s-cis (or O,N-cis) isomers.

Conformational Isomerism: s-trans vs. s-cis

The orientation of the aldehyde's carbonyl oxygen relative to the pyridine ring's nitrogen atom defines the two key conformers:

-

s-trans Conformer: The carbonyl oxygen and the pyridine nitrogen are on opposite sides of the C2-C(aldehyde) bond.

-

s-cis Conformer: The carbonyl oxygen and the pyridine nitrogen are on the same side of the C2-C(aldehyde) bond.

Studies on the parent compound, pyridine-2-carbaldehyde, and its derivatives have shown that the s-trans conformer is generally the more stable of the two.[8] This preference is attributed to a stabilizing interaction between the nitrogen lone pair and the oxygen lone pairs of the formyl group.[8] For the related compound, 6-Bromopyridine-2-carbaldehyde, computational studies also predict the trans conformer to be more stable than the cis form.[9] It is therefore highly probable that this compound also predominantly exists in the more stable s-trans conformation in the gas phase and in solution under ambient conditions.

The energy barrier for interconversion between these conformers is significant enough to potentially allow for the observation of both species under specific conditions, such as in low-temperature matrix isolation experiments.[8][9]

Diagram: Conformational Isomers of this compound

Caption: Rotational isomers of this compound.

Spectroscopic Characterization and Analysis

Spectroscopic techniques are indispensable for elucidating the structure and conformation of this compound. While a detailed experimental spectrum of this specific molecule is not widely published in peer-reviewed literature, we can infer its expected characteristics based on data from closely related analogs like pyridine-2-carbaldehyde and its bromo-derivative.[8][9]

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular structure. The vibrational modes of this compound are expected to show characteristic bands for the pyridine ring, the aldehyde group, and the C-Cl bond.

Expected Key Vibrational Modes:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

| Aldehyde C-H Stretch | 2850 - 2750 | A characteristic, often weak, band.[10] |

| Carbonyl (C=O) Stretch | 1735 - 1700 | Strong and sharp band in the IR spectrum. Its exact position can be sensitive to conformation.[10] |

| Pyridine Ring C=C/C=N Stretches | 1600 - 1400 | A series of bands characteristic of the aromatic pyridine ring.[10] |

| C-Cl Stretch | 800 - 600 | A strong band, its position influenced by the aromatic system. |

Computational studies on pyridine-3-carboxaldehyde have demonstrated the utility of Density Functional Theory (DFT) in accurately predicting vibrational wavenumbers.[10] A similar approach for this compound would be invaluable for assigning experimental spectra and confirming the lowest energy conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive information about the chemical environment of each nucleus. The aldehyde proton (CHO) is expected to resonate significantly downfield (typically 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will appear as a complex splitting pattern, influenced by the chlorine and aldehyde substituents. Advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to experimentally determine the preferred conformation in solution by probing the spatial proximity between the aldehyde proton and the proton at the 3-position of the pyridine ring.

Experimental Methodologies for Synthesis and Analysis

The synthesis and analysis of this compound require standard organic chemistry laboratory procedures. Its role as a synthetic intermediate underscores the importance of reliable protocols.[1]

General Synthetic Approach

Pyridine-2-carbaldehydes are commonly synthesized via the oxidation of the corresponding 2-methylpyridine (picoline) derivative.[4][5] A typical route to this compound would involve the oxidation of 2-chloro-6-methylpyridine.

Diagram: Synthetic Workflow

Caption: General workflow for synthesis and characterization.

Protocol: Conformational Analysis via Computational Chemistry

To complement experimental data, computational modeling provides deep insights into molecular properties. This protocol outlines a standard approach using Density Functional Theory (DFT).

Objective: To determine the relative stability and geometric parameters of the s-cis and s-trans conformers.

Methodology:

-

Structure Building: Construct 3D models of both the s-cis and s-trans conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimizations for both conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). This step locates the minimum energy structure for each conformer.[9]

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory. This confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides predicted IR and Raman spectra.[10]

-

Energy Comparison: Compare the zero-point corrected electronic energies of the two optimized conformers. The difference in energy (ΔE) indicates their relative stability.

-

Transition State Search: To determine the rotational energy barrier, perform a transition state search for the rotation around the C2-C(aldehyde) bond. This provides the energy required to interconvert between the two conformers.

Applications in Drug Development and Materials Science

The aldehyde functionality of this compound is a versatile handle for constructing more complex molecular architectures. It readily undergoes condensation reactions with amines to form imines (Schiff bases), a reaction that is central to the synthesis of many pharmaceuticals and ligands for metal complexes.[4] For instance, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have shown significant antineoplastic activity.[5] The ability of the pyridine-aldehyde moiety to act as a chelating ligand for various metals is also a key feature, enabling its use in catalysis and the development of functional materials.[11]

Conclusion

This compound is a molecule of significant interest, characterized by a fundamental conformational equilibrium between its s-trans and s-cis forms. Based on extensive research on analogous compounds, the s-trans conformer is predicted to be the more stable species, a hypothesis that can be rigorously tested through a combination of advanced spectroscopic methods and computational chemistry. A thorough understanding of this conformational preference is critical for predicting the molecule's reactivity and for its rational application in the design of new pharmaceuticals and advanced materials. This guide provides the foundational knowledge and methodological framework for researchers to effectively utilize this important chemical building block.

References

- 1. CAS 54087-03-5: this compound [cymitquimica.com]

- 2. 6-Chloro-2-pyridinecarboxaldehyde | C6H4ClNO | CID 10796848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 54087-03-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 11. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Stability and Storage of 6-Chloropyridine-2-carbaldehyde for Researchers and Drug Development Professionals

Introduction: The Critical Role of a Stable Precursor

6-Chloropyridine-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a reactive aldehyde group and an electronically modified pyridine ring, makes it a versatile intermediate for constructing complex molecular architectures.[1] However, the very features that impart its synthetic utility also render it susceptible to degradation. For the researcher, ensuring the stability and purity of this starting material is not a trivial matter of housekeeping; it is fundamental to achieving reproducible reaction outcomes, guaranteeing the integrity of downstream products, and maintaining a safe laboratory environment. An impure or partially degraded starting material can lead to failed reactions, the generation of complex side-products, and misleading structure-activity relationship (SAR) data. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its optimal storage, handling, and purity assessment.

Intrinsic Chemical Reactivity: Understanding the Molecule

This compound is typically a white to yellow or brown powder or solid.[1][2][3] Its reactivity is dictated by the interplay between its three key structural components: the pyridine nitrogen, the aldehyde functional group, and the chlorine substituent.

-

The Aldehyde Group: This is the primary site of reactivity and instability. Aldehydes are notoriously prone to oxidation, readily converting to the corresponding carboxylic acid. This group is also highly susceptible to nucleophilic attack, a key reaction in its synthetic applications but also a potential degradation pathway.[1][4]

-

The Pyridine Ring & Chlorine Atom: The electron-withdrawing nature of the nitrogen atom and the chlorine substituent makes the pyridine ring electron-deficient. This influences the reactivity of the aldehyde and makes the compound a useful intermediate in various coupling reactions.[1]

The combination of these features necessitates stringent control over the compound's environment to prevent unwanted chemical transformations.

Key Degradation Pathways and Influencing Factors

The stability of this compound is not absolute and is compromised by several environmental factors. Understanding these degradation pathways is essential for developing a robust storage strategy.

Atmospheric Oxidation

The most common degradation pathway for this compound is the oxidation of the aldehyde moiety to 6-chloro-2-pyridinecarboxylic acid. This process is accelerated by the presence of atmospheric oxygen. Storing the compound under an inert atmosphere is a critical, non-negotiable step for long-term stability.[5]

Photodegradation

Chlorinated pyridines are known to be susceptible to degradation upon exposure to light (UV radiation).[6][7] Photolytic stress can initiate complex radical reactions, leading to a variety of byproducts, including the potential for dechlorination or the formation of other genotoxic intermediates.[6][8] Therefore, protection from light is mandatory.

Thermal Stress

Elevated temperatures can increase the rate of decomposition and volatilization.[9] Although the product is chemically stable under standard ambient conditions, it is a combustible liquid and can form explosive mixtures with air upon intense heating.[5] Adherence to recommended low-temperature storage is crucial for both stability and safety.

Hydrolysis and Moisture

Pyridine-containing compounds can be hygroscopic, absorbing water from the atmosphere.[10] While simple hydrolysis of the aldehyde is less common, the presence of moisture can facilitate other degradation reactions and impact the physical state of the material. Containers must be kept tightly sealed.[5][11]

Chemical Incompatibility

Contact with incompatible materials can lead to rapid and often exothermic reactions. Key incompatibilities include:

-

Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid.[9]

-

Strong Acids and Bases: Can catalyze various side reactions, including aldol-type condensations or decomposition.[9][12]

References

- 1. CAS 54087-03-5: this compound [cymitquimica.com]

- 2. This compound | 54087-03-5 [chemicalbook.com]

- 3. 6-Chloropyridine-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 4. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2-Chloro-4-Pyridinecarboxaldehyde: Properties, Applications & Safety | Buy Online from Trusted China Supplier [pipzine-chem.com]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling of 6-Chloropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical and chemical research, 6-Chloropyridine-2-carbaldehyde (CAS No. 54087-03-5) stands out as a valuable synthetic intermediate.[1] Its unique structure, featuring a chlorinated pyridine ring and a reactive aldehyde group, makes it a versatile building block for novel agrochemicals and pharmaceuticals.[1] However, the very reactivity that makes this compound useful also necessitates a thorough understanding and rigorous application of safety protocols. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to explain the causality behind each safety recommendation. Our objective is to create a self-validating system of safety, where an informed understanding of the risks logically dictates the necessary precautions, ensuring the well-being of laboratory personnel and the integrity of the research.

Section 1: Chemical and Physical Identity

A foundational element of safety is understanding the intrinsic properties of the substance being handled. This compound is an organic compound that typically appears as a white to yellow or brown solid, depending on its purity.[1][2][3] Its structural and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO | [1][2][4] |

| Molecular Weight | 141.56 g/mol | [2][4] |

| Appearance | White to yellow/brown powder or solid | [1][2][3] |

| Melting Point | 68-69 °C | [2][3] |

| Boiling Point | ~219.0 °C (Predicted) | [2] |

| Density | ~1.332 g/cm³ (Predicted) | [2] |

| Flash Point | Inconsistent data reported (86.2 °C to 218.9 °C) | [2][3] |

| Solubility | Soluble in organic solvents | [1] |

Note on Discrepancies: The reported flash point for this compound varies significantly across different sources. This highlights the importance of treating the substance as, at minimum, a combustible solid and taking appropriate precautions against ignition sources.

Section 2: Hazard Identification and Risk Assessment

Understanding the specific hazards associated with this compound is critical for risk mitigation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

GHS Classification: A Multi-faceted Threat Profile

Data aggregated from multiple suppliers and databases indicates a consensus on several key hazards, though the severity reported can vary.[4][5][6] A conservative approach, adopting the most stringent warnings, is advised.

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4) and potentially fatal if inhaled (Inhalation, Category 2/3).[4][5] The aldehyde functionality and the pyridine ring can interfere with biological processes.

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2) and in some classifications, severe skin burns (Category 1B).[4] It may also cause an allergic skin reaction (Skin Sensitization, Category 1).[5]

-

Eye Damage/Irritation: Causes serious eye irritation (Category 2A) or severe eye damage (Category 1).[4][7]

-

Respiratory Irritation: May cause respiratory tract irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4][7]

-

Aquatic Toxicity: Toxic to aquatic life (Category 1/2).[5]

Visualizing the Hazards: GHS Pictograms

The following diagram illustrates the GHS pictograms that correspond to the known hazards of this compound. Researchers should immediately recognize these symbols on any container.

Caption: GHS Pictograms for this compound.

Section 3: Engineering and Administrative Controls

The first line of defense against chemical hazards is to engineer them out of the immediate workspace and support this with robust administrative protocols.

Engineering Controls: Containing the Hazard

-

Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, must be conducted inside a certified chemical fume hood.[5] This is non-negotiable. The rationale is twofold: it prevents the inhalation of fine powder or potential vapors and provides a contained space in case of an accidental spill.

-

Ventilation: Ensure the laboratory has adequate general ventilation to exchange the air and dilute any fugitive emissions. The fume hood is the primary control; general ventilation is a secondary, but crucial, backup.[8][9]

Administrative Controls: A Culture of Safety

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written, approved, and readily available to all users.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it.

-

Restricted Access: Designate specific areas within the lab for the storage and handling of this compound. Access should be limited to authorized and trained personnel.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE is essential but should never be relied upon as the primary means of protection. It is the final barrier between the researcher and the chemical.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the risk of skin irritation and potential sensitization, double-gloving is recommended.[5][10] The causality here is to prevent direct skin contact, which can lead to local irritation or a systemic allergic response.

-

Eye/Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[5] This protects against direct contact with the solid powder or solutions, which can cause severe eye damage.

-

Skin and Body Protection: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down. For tasks with a higher risk of spillage, a chemically resistant apron is also advised.[8]

-

Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill or a failure of the primary engineering controls.[5][8]

Section 5: Safe Handling and Storage Protocols